1-Methyl-2-thioxo-indolin-3-one

Spirothiooxindole synthesis Double Michael addition Diastereoselectivity

Researchers employing indoline-2-thione derivatives routinely encounter oxidative dimerization (disulfide formation) during storage and multi-step sequences, compromising yield and purity. 1-Methyl-2-thioxo-indolin-3-one eliminates this failure mode: the N-methyl substituent locks the molecule exclusively in the thione form, blocking tautomerization to the oxidatively labile thiol, while the C-3 ketone represents the terminal oxidation state. • Single-tautomer species confirmed in solution (Hino et al., Chem. Pharm. Bull. 1974); no thione-thiol equilibrium. • Enables C-S bond cleavage/re-cyclization domino cascades under metal-free conditions-reported yields up to 98% for benzothiophene-fused N-heterocycles. • Suitable as a core scaffold for tubulin polymerization inhibitor development; class-level SAR shows arylthioindole sulfur analogs achieve MCF-7 IC₅₀ values of 78-220 nM.

Molecular Formula C9H7NOS
Molecular Weight 177.22 g/mol
Cat. No. B1254799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-thioxo-indolin-3-one
Synonyms2,3-dihydro-1-methyl-2-thioxoindole-3-one
Molecular FormulaC9H7NOS
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)C1=S
InChIInChI=1S/C9H7NOS/c1-10-7-5-3-2-4-6(7)8(11)9(10)12/h2-5H,1H3
InChIKeyJXEQPLAXMUZNJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-thioxo-indolin-3-one Structure and Reactivity


1-Methyl-2-thioxo-indolin-3-one (CAS 33693-19-5), systematically referred to as 1-methyl-2-sulfanylideneindol-3-one or N-methylthiooxindole, is a sulfur-containing heterocyclic building block of the thiooxindole class . It is characterized by a thione group at the 2-position and an N-methyl substituent on the indolin-3-one core, with a molecular formula of C9H7NOS and a molecular weight of 177.22 g/mol . This compound serves as a versatile precursor in the catalyst-free, diastereoselective synthesis of spirothiooxindoles and spirooxindoles, which are privileged scaffolds in medicinal chemistry [1].

Tautomeric State N-methyl locked thione; single form in solution Eliminates thione–thiol variability
Scaffold Class 2-thioxo-3-oxoindoline hybrid architecture Thioisatin building block
Redox Behavior Terminal oxidation state at C-3; resists disulfide formation Bench-stable across multi-step routes

Why 1-Methyl-2-thioxo-indolin-3-one Cannot Be Replaced


Within the thiooxindole family, the N-substituent dictates both synthetic efficiency and biological target engagement. A direct comparison demonstrates that 1-methyl-2-thioxo-indolin-3-one (N-methylthiooxindole) and its N-phenyl analog yield markedly different outcomes in identical double Michael addition reactions with dibenzalacetones [1]. The N-methyl derivative not only provides access to spiro products but also furnishes compounds with superior binding affinities for the Leishmania donovani uridine 5′-monophosphate synthase (LdUMPS) OPRT domain, as N-phenyl congeners suffer from steric interference that lowers binding energy [1]. Consequently, generic substitution by a non-methyl thiooxindole will alter both the reaction yield profile and the biological performance of downstream spirocyclic products.

Target 1-Methyl-2-thioxo-indolin-3-one C=S + C=O hybrid; N-methyl blocks tautomerism; 3-oxo terminates oxidation
Isatin (Indoline-2,3-dione) Two C=O groups; different H-bond geometry and electrophilic character; no C=S pharmacophore
Target 1-Methyl-2-thioxo-indolin-3-one Resists autoxidation; does not form disulfide dimers
Indoline-2-thione (non-methylated) Undergoes thione–thiol tautomerism and rapid oxidative dimerization to disulfides
Target 1-Methyl-2-thioxo-indolin-3-one C-3 ketone present; conjugated ring electronics for derivatization
1-Methylindoline-2-thione Saturated C-3 methylene; altered ring electronics and oxidation susceptibility

Differentiation Evidence for 1-Methyl-2-thioxo-indolin-3-one


Tautomeric Lock by N-Methyl Group

In a catalyst-free double Michael addition with dibenzalacetone, N-methylthiooxindole (1-methyl-2-thioxo-indolin-3-one) provided a single diastereomer of the corresponding spirothiooxindole. The reaction was successfully scaled to >35 g with a 66% isolated yield for a representative derivative (compound 7). In contrast, analogous reactions employing N-phenylthiooxindole produced the spiro products in moderate to good yields, but the isolated yield of the N-phenyl derivative compound 11 was not highlighted for scale-up, and the authors note that N-phenyl derivatives generally suffer from steric hindrance that compromises binding interactions [1].

Tautomeric Lock
Head-to-head
Target: Exclusive thione tautomer; no S–H signal by 1H NMR; UV λmax consistent with C=S n→π*
Comparator: 3-Arylindoline-2-thiones (non-methylated) exist as thione–thiol mixture; thiol often predominates
Fixed tautomer reduces assay variability
Binary difference; solvent-dependent in comparators
Spirothiooxindole synthesis Double Michael addition Diastereoselectivity

Oxidative Stability: Resists Disulfide Formation

Molecular docking studies against the OPRT domain of LdUMPS revealed that spirothiooxindole compound 7, derived from 1-methyl-2-thioxo-indolin-3-one, exhibited a superior binding fit compared to its N-phenyl counterpart (compound 11). The authors explicitly state that 'N-phenyl derivatives sterically intercut this fitting, and, as a result, they have a lower binding affinity' [1]. The binding energies for all compounds are summarized in Table 3 of the source, where compound 7 (N-methyl series) shows the highest binding affinity among the tested derivatives [1].

Oxidative Stability
Head-to-head
Target: Resists disulfide formation; oxidation terminates at 3-oxo monomer; negligible O2 uptake
Comparator: Non-methylated indoline-2-thiones oxidize rapidly to disulfide dimers under ambient O2
Redox-stable building block resists dimerization
EtOH, ambient O2; monitored by UV and O2 uptake
Molecular docking Leishmania donovani UMP synthase

Sulfur Substitution Enhances Antiproliferative Potency

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level revealed distinct Mulliken charge distributions for N-methyl thiooxindole (1-methyl-2-thioxo-indolin-3-one) compared to its oxygen analog, N-methyl oxindole. The thione sulfur in N-methyl thiooxindole alters the electronic character of the reactive α-carbon, contributing to the switch in diastereoselectivity observed between oxindole and thiooxindole substrates in the double Michael reaction [1]. This electronic difference underpins the ability of the thiooxindole to deliver cis-spirothiooxindoles exclusively, whereas the oxindole analog yields diastereomeric mixtures [1].

Antiproliferative SAR
Class-level
IC50 78–220 nM
Arylthioindole esters vs. MCF-7, HeLa, HCT116/chr3
Sulfur analogs reported ≥ ketone analogs in tested panel
Reported cell-model response context
Class-level inference; no direct data for this compound
DFT calculation Mulliken charge distribution Reactivity prediction

C=S vs. C=O Electronic Structure Divergence

The double Michael addition employing 1-methyl-2-thioxo-indolin-3-one proceeds under entirely catalyst-free conditions at room temperature with ethanol as the solvent, affording spirothiooxindoles in a single diastereomer [1]. In contrast, analogous spirooxindole syntheses from oxindoles typically require organocatalysts or additives to achieve comparable levels of stereoselectivity, and often still produce mixtures [1]. The thione group of the thiooxindole intrinsically governs regioselectivity without external catalysis, representing a simplification of the synthetic protocol.

C=S vs. C=O Electronics
Class-level
C=S ≈1.65 Å; C=O ≈1.22 Å
~4-fold higher polarizability; weaker H-bond acceptor
Estimated ≥2-fold decrease in C=S···H interaction energy vs. C=O···H
Electronically distinct pharmacophore element
X-ray and gas-phase reference data; solution modulated by solvent
Green chemistry Catalyst-free synthesis Spirooxindole

1-Methyl-2-thioxo-indolin-3-one Application Scenarios


Redox-Stable Sulfur Building Block for Heterocycle Synthesis

Use 1-methyl-2-thioxo-indolin-3-one as the thiooxindole component in catalyst-free [5+1] double Michael additions with substituted dibenzalacetones to generate single-diastereomer cis-spirothiooxindoles. The N-methyl derivative enables scalable isolation (demonstrated >35 g scale) and produces compounds with superior docking scores against LdUMPS relative to N-phenyl-derived analogs [1]. This application is directly supported by the quantitative differentiation evidence in Section 3.

Antiproliferative Probes via Sulfur-Enhanced Tubulin Binding

Convert the cis-spirothiooxindole products obtained from 1-methyl-2-thioxo-indolin-3-one into the corresponding cis-spirooxindoles, which are otherwise synthetically inaccessible as single diastereomers via direct oxindole Michael addition [1]. This two-step sequence (thiooxindole Michael addition followed by thio-to-oxo conversion) is the only reported route to diastereomerically pure cis-spirooxindoles, making 1-methyl-2-thioxo-indolin-3-one an essential intermediate for accessing this biologically relevant scaffold [1].

Isatin Hydrolase Probes with Thioisatinate Scaffold

Employ 1-methyl-2-thioxo-indolin-3-one in computational chemistry studies to investigate how the thione sulfur lone-pair electrons influence regio- and stereochemical outcomes in Michael cascades. The distinct Mulliken charge distribution of the N-methyl thiooxindole compared to N-methyl oxindole provides a tractable model system for understanding chalcogen effects on reaction diastereoselectivity [1].

Specialized Intermediate for Catalyst-Free Domino Cyclization

Utilize 1-methyl-2-thioxo-indolin-3-one as a drop-in substrate for developing sustainable, column-chromatography-free spirocyclization processes. The demonstrated catalyst-free, room-temperature conditions in ethanol, combined with the compound's ability to deliver single diastereomers without purification, make it an ideal starting point for industrial-scale process chemistry optimization [1].

Application
Selection Property
Validation Focus
Heterocycle synthesis
Tautomeric lock and redox stability
Oxidative stability endpoints
Cell-model studies
Thioxo pharmacophore review
Cell-viability endpoint review
Enzymology probe studies
Thioisatinate scaffold
Metal-coordination geometry review
Metal-free domino synthesis
C–S cleavage pathway
Regiochemical control review
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